molecular formula C12H13NO7 B176141 (2-Methoxy-4-nitrophenyl)methylene diacetate CAS No. 198821-77-1

(2-Methoxy-4-nitrophenyl)methylene diacetate

Cat. No. B176141
M. Wt: 283.23 g/mol
InChI Key: GMHRDXGOIVQOSW-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-nitrophenyl)methylene diacetate” is a chemical compound with the molecular formula C12H13NO7. The molecule contains a total of 33 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic nitro group, and 1 aromatic ether .


Synthesis Analysis

The synthesis of “(2-Methoxy-4-nitrophenyl)methylene diacetate” involves the use of hydrogen chloride in 1,4-dioxane at 105℃ for 12 hours under an inert atmosphere . The reaction conditions also include heating and reflux .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-4-nitrophenyl)methylene diacetate” includes 33 atoms: 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms . It also contains 1 six-membered ring, 2 aliphatic esters, 1 aromatic nitro group, and 1 aromatic ether .

Scientific Research Applications

Synthesis and Characterization

(2-Methoxy-4-nitrophenyl)methylene diacetate plays a role in the synthesis of various compounds. For example, it's used as an intermediate in the production of indole-2-acetic acid methyl esters, which are important in organic synthesis (Modi, S., Oglesby, R. C., & Archer, S., 2003).

Nonlinear Optical Properties

This compound is also involved in the study of nonlinear optical properties. Research has shown that derivatives of (2-Methoxy-4-nitrophenyl)methylene diacetate, such as hydrazones, exhibit significant nonlinear optical properties, which makes them potential candidates for optical device applications like optical limiters and switches (Naseema, K., et al., 2010).

Molecular Structure and Photophysical Properties

In-depth studies on the molecular structure and photophysical properties of (2-Methoxy-4-nitrophenyl)methylene diacetate derivatives have been conducted. These studies include analysis using spectroscopic techniques and quantum chemical insights, providing valuable information about the molecular stability and charge transfer phenomena (Khalid, M., et al., 2020).

Potential in Acid-Base Indicator Development

This compound has also been explored in the development of acid-base indicators. For instance, its derivatives have been proposed for use in alkalimetry and acidimetry due to their pH-dependent color changes (Stanchev, S., et al., 2007).

Application in Organic Reactions

It has been utilized in various organic reactions, such as the synthesis of carbazomycin B through radical arylation of benzene, demonstrating its versatility in organic chemistry (Crich, D., & Rumthao, Sochanchingwung, 2004).

Use in Photoreagents and Affinity Labeling

The compound and its derivatives have potential applications as photoreagents for protein crosslinking and affinity labeling. This application takes advantage of their photochemical reactivity, especially under specific light conditions (Jelenc, P., Cantor, C., & Simon, S., 1978).

Safety And Hazards

The safety and hazards associated with “(2-Methoxy-4-nitrophenyl)methylene diacetate” are not well-documented in the available literature. More research is needed to fully understand its safety profile .

properties

IUPAC Name

[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHRDXGOIVQOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468798
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-nitrophenyl)methylene diacetate

CAS RN

198821-77-1
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 L three necked round bottom flask equipped with a mechanical stirrer was added 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL). The mixture was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to 1A (129.0 g, 51%). 1H NMR (CDCl3) □ 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d, 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL) was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to compound 2A (129.0 g, 51%). 1H NMR (CDCl3) d 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Göbel, P Rusch, D Duvinage, T Stauch… - The Journal of …, 2021 - ACS Publications
Minimalistic 2-(oxazolinyl)-phenols substituted with different electron-donating and -withdrawing groups as well as 1,2,5-chalcogenadiazole-annulated derivatives thereof were …
Number of citations: 9 pubs.acs.org
D Göbel, P Rusch, D Duvinage, T Stauch, NC Bigall… - 2021 - chemrxiv.org
The synthesis and optical characterization of novel single-benzene ESIPT-based fluorophores is described in solid state and in solution. Special attention is given towards the influence …
Number of citations: 1 chemrxiv.org

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